8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide
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Overview
Description
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide typically involves multiple steps:
Alkylation: The isopropyl and methyl groups are introduced through alkylation reactions. Isopropylation can be performed using isopropyl halides in the presence of a base such as potassium carbonate. Methylation can be achieved using methyl iodide or dimethyl sulfate.
Purine Ring Formation: The purine ring is formed through cyclization reactions involving appropriate precursors like urea and formamide under acidic or basic conditions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding purine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Oxidation Products: Oxidized purine derivatives with altered functional groups.
Reduction Products: Reduced purine derivatives with modified oxidation states.
Scientific Research Applications
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in nucleotide metabolism, DNA and RNA polymerases, and other purine-binding proteins.
Pathways Involved: The compound may inhibit or modulate the activity of these enzymes, affecting cellular processes such as DNA replication, transcription, and cell division.
Comparison with Similar Compounds
Similar Compounds
8-bromo-7-isopropyl-1H-purine-2,6(3H,7H)-dione: Lacks the methyl group at the 3rd position.
7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the bromine atom at the 8th position.
8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the isopropyl group at the 7th position.
Uniqueness
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is unique due to the presence of all three substituents (bromine, isopropyl, and methyl groups), which confer distinct chemical properties and potential biological activities. This combination of substituents may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.
Properties
IUPAC Name |
8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O2.BrH/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15;/h4H,1-3H3,(H,12,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVFQKDPSZJUMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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